molecular formula C6H13ClO B13231718 1-Chloro-3-ethoxy-2-methylpropane

1-Chloro-3-ethoxy-2-methylpropane

Cat. No.: B13231718
M. Wt: 136.62 g/mol
InChI Key: OSSIAZBJVIYWQR-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2-methylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a propane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethoxy-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-2-methylpropane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the chlorinating agent replaces a hydroxyl group with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethoxy-2-methylpropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different ethers or alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers or alcohols.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

1-Chloro-3-ethoxy-2-methylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethoxy-2-methylpropane involves its reactivity with various nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylpropane: Similar in structure but lacks the ethoxy group.

    1-Chloro-3-methylbutane: Similar but with a different alkyl chain arrangement.

    1-Chloro-2-ethoxypropane: Similar but with a different position of the ethoxy group.

Uniqueness

1-Chloro-3-ethoxy-2-methylpropane is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and an ethoxy group on the same molecule allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-3-ethoxy-2-methylpropane

InChI

InChI=1S/C6H13ClO/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3

InChI Key

OSSIAZBJVIYWQR-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)CCl

Origin of Product

United States

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